6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Physicochemical characterization Chromatographic method development Lipophilicity prediction

Quality control labs require certified intermediates for favipiravir impurity method validation. This 6-chloro pyrazinone (CAS 1374986-27-2) is the exact precursor for 6-chloro-3-hydroxypyrazine-2-carboxamide synthesis per patent CN106588786A. - **Defined utility**: Documented intermediate; 6-fluoro/6-bromo analogs cannot substitute in this impurity pathway - **Favorable properties**: LogP 0.295 (hydrophilic, reduced non-specific binding), TPSA 69.54 Ų - **Supply**: ≥98% purity, UN 2811 Class 6.1. Available for immediate research dispatch

Molecular Formula C5H2ClN3O
Molecular Weight 155.54 g/mol
Cat. No. B11917714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile
Molecular FormulaC5H2ClN3O
Molecular Weight155.54 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=O)N1)C#N)Cl
InChIInChI=1S/C5H2ClN3O/c6-4-2-8-5(10)3(1-7)9-4/h2H,(H,8,10)
InChIKeyNQQFCHRUOOLEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile: Analytical Reference and Synthetic Intermediate Specifications


6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (CAS 1374986-27-2, synonym 6-chloro-3-hydroxypyrazine-2-carbonitrile) is a heterocyclic pyrazinone derivative bearing a C6 chlorine substituent, a C3 carbonyl group, and a C2 nitrile group . Its molecular formula is C₅H₂ClN₃O with a molecular weight of 155.54 g/mol . The compound exhibits a computed LogP of 0.29498 and a topological polar surface area (TPSA) of 69.54 Ų . It is commercially available from multiple vendors at ≥98% purity and is classified as UN 2811 Class 6.1 (toxic) for transport purposes .

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile: Rationale for Non-Interchangeability with Halogen Analogs


Halogen substitution at the 6-position of the 3-oxo-3,4-dihydropyrazine-2-carbonitrile scaffold produces quantifiable differences in both physicochemical properties and synthetic utility that preclude generic substitution. The 6-chloro derivative (155.54 g/mol, LogP 0.29498) exhibits distinct polarity and hydrogen-bonding profiles compared to its 6-fluoro analog, affecting chromatographic behavior and reaction kinetics in nucleophilic substitution pathways . Furthermore, the 6-chloro compound serves as a documented intermediate in patented synthetic routes to specific pharmaceutical impurities where alternative halogen analogs are not described as suitable substitutes, establishing a defined procurement requirement for users targeting those specific synthetic pathways [1].

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile: Comparative Performance Data for Procurement Decisions


Comparative LogP of 6-Chloro vs. 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile Derivatives

The 6-chloro derivative exhibits a computed LogP of 0.29498, whereas the 6-fluoro analog (assessed as its dicyclohexylamine salt form) shows a substantially higher computed LogP of 3.40566 . This ~3.1 log unit difference corresponds to approximately a 1,260-fold difference in predicted octanol-water partition coefficient, indicating that the 6-chloro compound is markedly more hydrophilic than the 6-fluoro analog .

Physicochemical characterization Chromatographic method development Lipophilicity prediction

Synthetic Utility: 6-Chloro Derivative as Documented Favipiravir Impurity Intermediate

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is explicitly described in patent CN106588786A as a key intermediate in the synthesis of 6-chloro-3-hydroxypyrazine-2-carboxamide, a process impurity of the antiviral drug favipiravir [1]. The patent specifies that the target compound (formula 4) reacts under sulfuric acid conditions for 2.5 hours to yield the final impurity carboxamide with a 93% yield [1]. The 6-fluoro analog cannot serve as a substitute in this specific route, as the impurity being synthesized is a 6-chloro species arising from incomplete fluorine substitution during favipiravir manufacturing [1].

Pharmaceutical impurity synthesis Favipiravir analysis Reference standard preparation

Molecular Weight Differential: Implications for Weighing Accuracy and Solution Preparation

The molecular weight of 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is 155.54 g/mol . This differs substantially from the 6-bromo analog 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile (MW 214.02 g/mol), representing a 58.48 g/mol difference . The 6-fluoro analog (free base) is estimated at approximately 139.09 g/mol .

Analytical chemistry Solution preparation Laboratory weighing

Computational Topological Polar Surface Area (TPSA) of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile exhibits a computed TPSA of 69.54 Ų . For context, the 6-fluoro analog (as the dicyclohexylamine salt) shows a substantially reduced TPSA of approximately 25.2 Ų (calculated from H-bond acceptor count = 1) due to salt formation masking the free base polarity . The 6-chloro compound contains three hydrogen bond acceptors (N of nitrile, N of pyrazine ring, O of carbonyl) and one hydrogen bond donor (NH of dihydropyrazine ring) .

Drug-likeness prediction Permeability modeling Computational chemistry

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile: Evidence-Backed Research and QC Applications


Favipiravir Impurity Reference Standard Synthesis

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile serves as the essential intermediate (formula 4) in the patented synthetic route to 6-chloro-3-hydroxypyrazine-2-carboxamide, a known process impurity of the antiviral drug favipiravir . The patent CN106588786A demonstrates a 93% yield in the hydrolysis step using this compound, followed by recrystallization to achieve 99.8% HPLC purity of the final impurity standard . Pharmaceutical quality control laboratories requiring certified impurity reference materials for favipiravir analytical method validation and batch release testing should procure this compound; alternative 6-substituted analogs (e.g., 6-fluoro or 6-bromo derivatives) cannot be substituted into this documented synthetic pathway due to the specific halogen requirement of the target impurity .

Reversed-Phase HPLC Method Development Requiring Low LogP Analytics

With a computed LogP of 0.29498, 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is markedly more hydrophilic than its 6-fluoro analog (computed LogP 3.40566 as the dicyclohexylamine salt), exhibiting an approximately 1,260-fold lower predicted octanol-water partition coefficient [1]. This pronounced hydrophilicity makes the 6-chloro compound the preferred choice for reversed-phase HPLC applications where early elution or minimal organic modifier is required, and for bioanalytical assays where reduced non-specific binding to plasticware and improved aqueous solubility are advantageous relative to more lipophilic halogen analogs [1].

Nucleophilic Aromatic Substitution (SNAr) Scaffold for Pyrazine Derivatization

The C6 chlorine atom of 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is positioned for nucleophilic aromatic substitution (SNAr) reactions, enabling introduction of amine, thiol, or alkoxy functionalities at the 6-position . The presence of the electron-withdrawing C3 carbonyl and C2 nitrile groups activates the pyrazine ring toward substitution. For medicinal chemistry programs exploring pyrazine-based scaffolds where subsequent derivatization is planned, the 6-chloro compound provides a versatile handle for diversification; the 6-fluoro analog, while also amenable to SNAr, exhibits markedly different lipophilicity (ΔLogP ≈ 3.11) that alters both reaction kinetics and product purification profiles [1].

Computational ADME Modeling with Free-Base Pyrazinone Parameters

The 6-chloro compound provides a well-defined free-base pyrazinone scaffold for computational ADME and drug-likeness modeling, with verified computed parameters including TPSA 69.54 Ų, LogP 0.29498, H-bond acceptors 3, and H-bond donors 1 . These values are directly applicable to permeability and bioavailability prediction models such as Lipinski's Rule of Five and Veber's rules. In contrast, the 6-fluoro analog is commercially available primarily as its dicyclohexylamine salt form, which introduces confounding computational parameters (TPSA ~25.2 Ų, H-bond acceptors 1) that do not accurately reflect the free-base properties required for meaningful ADME modeling [1]. Researchers requiring clean computational inputs for pyrazinone scaffold optimization should select the 6-chloro free base over salt-form analogs.

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